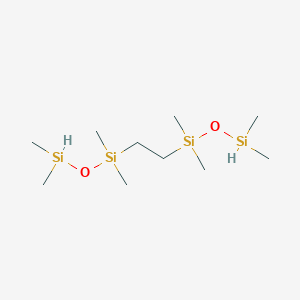
1,2-Bis(tetramethyldisiloxanyl)-ethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disiloxane, 1,1,3,3-tetramethyl-1-[2-(1,1,3,3-tetramethyl-1-disiloxanyl)ethyl]- is a silicon-based compound with the molecular formula C10H30OSi4. It is a member of the disiloxane family, characterized by the presence of silicon-oxygen bonds. This compound is known for its unique properties, making it valuable in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Disiloxane, 1,1,3,3-tetramethyl-1-[2-(1,1,3,3-tetramethyl-1-disiloxanyl)ethyl]- typically involves the hydrosilylation of vinyl-terminated disiloxanes with tetramethyldisiloxane. The reaction is catalyzed by platinum-based catalysts, such as Karstedt’s catalyst, under controlled temperature conditions (around 70°C) and an inert atmosphere .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reactants and advanced purification techniques, such as column chromatography, to ensure the final product’s quality and consistency .
Chemical Reactions Analysis
Types of Reactions
Disiloxane, 1,1,3,3-tetramethyl-1-[2-(1,1,3,3-tetramethyl-1-disiloxanyl)ethyl]- undergoes various chemical reactions, including:
Hydrosilylation: Addition of silicon-hydrogen bonds to unsaturated organic compounds.
Reduction: Acts as a reducing agent in the conversion of aldehydes to alkyl halides.
Common Reagents and Conditions
Hydrosilylation: Platinum-based catalysts (e.g., Karstedt’s catalyst), temperatures around 70°C, inert atmosphere.
Reduction: Commonly uses aldehydes as substrates, with the reaction occurring under mild conditions.
Major Products
Hydrosilylation: Produces mono-functionalized siloxane derivatives.
Reduction: Yields alkyl halides from aldehydes.
Scientific Research Applications
Disiloxane, 1,1,3,3-tetramethyl-1-[2-(1,1,3,3-tetramethyl-1-disiloxanyl)ethyl]- is utilized in various scientific research fields:
Chemistry: Used as a monomer in the production of silicone polymers and resins.
Biology: Employed in the synthesis of bio-compatible materials.
Medicine: Investigated for its potential in drug delivery systems due to its unique chemical properties.
Industry: Applied in the production of silicone-based lubricants, sealants, and adhesives.
Mechanism of Action
The compound exerts its effects primarily through its silicon-oxygen bonds, which provide stability and flexibility. In hydrosilylation reactions, the silicon-hydrogen bonds react with unsaturated organic compounds, facilitated by platinum catalysts. This reaction mechanism involves the formation of a platinum-silicon intermediate, which then transfers the silicon group to the organic substrate .
Comparison with Similar Compounds
Similar Compounds
Tetramethyldisiloxane: Similar structure but lacks the additional disiloxanyl group.
Hexamethyldisiloxane: Contains six methyl groups attached to silicon atoms.
Octamethylcyclotetrasiloxane: A cyclic compound with four silicon-oxygen units.
Uniqueness
Disiloxane, 1,1,3,3-tetramethyl-1-[2-(1,1,3,3-tetramethyl-1-disiloxanyl)ethyl]- is unique due to its extended silicon-oxygen backbone, providing enhanced stability and reactivity compared to simpler disiloxanes. This makes it particularly valuable in applications requiring robust and flexible materials .
Properties
Molecular Formula |
C10H30O2Si4 |
|---|---|
Molecular Weight |
294.68 g/mol |
IUPAC Name |
dimethylsilyloxy-[2-[dimethylsilyloxy(dimethyl)silyl]ethyl]-dimethylsilane |
InChI |
InChI=1S/C10H30O2Si4/c1-13(2)11-15(5,6)9-10-16(7,8)12-14(3)4/h13-14H,9-10H2,1-8H3 |
InChI Key |
SIKFOBGBYHBHAK-UHFFFAOYSA-N |
Canonical SMILES |
C[SiH](C)O[Si](C)(C)CC[Si](C)(C)O[SiH](C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















